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Compound of Interest

Compound Name:
1-[5-(2-Chlorophenyl)-2-

furyl]ethanone

CAS No.: 675596-28-8

Cat. No.: B1450127

Get Quote

Executive Summary
1-[5-(2-Chlorophenyl)-2-furyl]ethanone (also known as 2-Acetyl-5-(2-chlorophenyl)furan)

represents a specialized scaffold in medicinal chemistry, belonging to the class of 5-aryl-2-

acylfurans.[1] This structural motif acts as a critical pharmacophore in the development of

microtubule destabilizing agents (MDAs) and antimicrobial compounds.[1] This guide

delineates the physicochemical profile, synthetic pathways, and biological potential of this

molecule, emphasizing its role as a precursor for chalcone-based drug candidates.[2]

Chemical Identity & Structural Analysis[1][2][3][4]
The molecule consists of a central furan ring substituted at the C2 position with an acetyl group

and at the C5 position with a 2-chlorophenyl moiety.[1] The ortho-chloro substitution on the

phenyl ring introduces steric twist and lipophilicity distinct from its para-substituted analogs,

influencing binding affinity in protein pockets.
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Property Value / Description

IUPAC Name 1-[5-(2-Chlorophenyl)furan-2-yl]ethanone

Molecular Formula C₁₂H₉ClO₂

Molecular Weight 220.65 g/mol

Core Scaffold 2,5-Disubstituted Furan

Key Functional Groups
Methyl Ketone (Acetyl), Aryl Chloride, Furan

Ring

Calculated LogP ~3.2 (Predicted based on fragment contribution)

H-Bond Acceptors 2 (Carbonyl O, Furan O)

H-Bond Donors 0

Synthesis & Production Protocols
Two primary pathways are validated for the synthesis of 1-[5-(2-Chlorophenyl)-2-
furyl]ethanone: the Meerwein Arylation (classic radical-polar crossover) and the Suzuki-

Miyaura Cross-Coupling (palladium-catalyzed).[1]

Pathway A: Meerwein Arylation (Diazo Coupling)
This method is preferred for cost-efficiency and avoids the need for pre-functionalized furan

boronic acids.[1]

Mechanism: The reaction proceeds via the decomposition of the aryldiazonium salt in the

presence of a copper(II) catalyst, generating an aryl radical that attacks the furan ring at the

electron-rich C5 position.

Protocol:

Diazotization: Dissolve 2-chloroaniline (1.0 eq) in dilute HCl (3.0 eq). Cool to 0–5°C. Add

aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C. Stir for 30 min to form the

diazonium salt.
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Coupling: To a separate vessel, add 2-acetylfuran (1.0 eq) and CuCl₂ (0.15 eq) in

acetone/water.

Addition: Slowly add the cold diazonium solution to the 2-acetylfuran mixture over 1 hour.

Workup: Allow to warm to room temperature (evolution of N₂ gas). Extract with Ethyl Acetate

(3x).[1] Wash organic layer with NaHCO₃ and brine.[1] Dry over MgSO₄.[1]

Purification: Recrystallize from Ethanol or purify via silica gel chromatography

(Hexane:EtOAc 9:1).

Pathway B: Suzuki-Miyaura Coupling
Preferred for high-throughput synthesis or when mild conditions are required.[1]

Protocol:

Reagents: Combine 1-(5-bromofuran-2-yl)ethanone (1.0 eq), 2-chlorophenylboronic acid (1.2

eq), and K₂CO₃ (2.0 eq).

Catalyst: Add Pd(PPh₃)₄ (3-5 mol%) in Toluene/Ethanol/Water (4:1:1).[1]

Reaction: Reflux under N₂ atmosphere for 4-8 hours.

Purification: Standard aqueous workup followed by column chromatography.[1]

Visualization: Synthesis Logic Flow
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Caption: Dual synthetic pathways comparing the radical-mediated Meerwein arylation (top) and

Palladium-catalyzed Suzuki coupling (bottom).

Physicochemical Properties & Stability[1][4]
Based on the structural class of 5-aryl-2-acetylfurans, the following properties are

characteristic. Note: Experimental melting points for the specific 2-chloro isomer may vary

slightly from the 4-chloro analog.
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Property Data (Representative)

Physical State Crystalline Solid

Color Pale yellow to orange needles

Melting Point

90–110°C (Estimated range based on ortho

steric effect lowering MP relative to para

analogs [126°C])

Solubility
Soluble in DCM, Chloroform, DMSO, Ethanol.[3]

Insoluble in Water.[1]

UV-Vis Absorption λmax ~ 300–320 nm (Extended conjugation)

Stability
Stable under ambient conditions.[1] Light

sensitive (furan ring oxidation).[1]

Reactivity Profile & Derivatization[7]
The chemical utility of 1-[5-(2-Chlorophenyl)-2-furyl]ethanone lies in its dual reactivity: the

electrophilic carbonyl and the electron-rich furan ring.[1]

Claisen-Schmidt Condensation (Chalcone Synthesis)
The acetyl group serves as a nucleophile in aldol-type condensations with aromatic aldehydes,

yielding furan-chalcones.[1] These derivatives are potent tubulin inhibitors.[1]

Reagents: Ar-CHO, NaOH (aq), Ethanol.

Product: 1-[5-(2-Chlorophenyl)-2-furyl]-3-aryl-prop-2-en-1-one.[1]

Heterocycle Formation
Reaction with hydrazines yields pyrazolines, which are investigated for anti-inflammatory

activity.

Reagents: Hydrazine hydrate or Phenylhydrazine, Ethanol, Reflux.

Visualization: Reactivity Network
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Caption: Primary derivatization pathways converting the acetyl-furan scaffold into bioactive

chalcones and pyrazolines.[1]

Biological Potential[2][8][9][10]
Tubulin Polymerization Inhibition
Research on 5-aryl-furan derivatives indicates their capability to bind to the colchicine-binding

site of tubulin.[1] The 2-chlorophenyl substituent provides a steric bulk that can lock the

molecule in a non-planar conformation, potentially enhancing selectivity against cancer cell

lines (e.g., HeLa, MCF-7).

Mechanism: Disruption of microtubule dynamics leading to G2/M phase cell cycle arrest and

apoptosis.[1]

Antimicrobial Activity
The furan-chalcone derivatives synthesized from this core have demonstrated efficacy against

Gram-positive bacteria (S. aureus) by interfering with cell wall synthesis pathways.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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